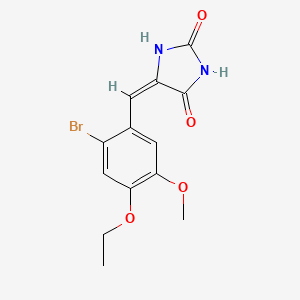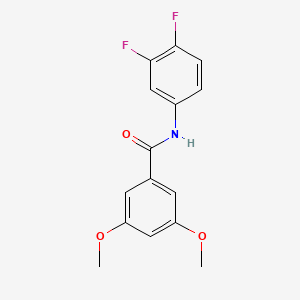![molecular formula C22H21FN4O2 B5510427 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including cyclocondensation and amidification, to introduce specific functional groups and achieve the desired molecular architecture. For example, compounds have been synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting the complex synthetic routes employed in this area of research (K. Sunder, Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category has been characterized using techniques like infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and single crystal X-ray crystallography. These studies reveal detailed information about the atomic arrangement and bonding patterns, facilitating a deeper understanding of the compounds' chemical behavior. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have shown specific hydrogen bonding patterns, contributing to their stability and reactivity (K. Chkirate et al., 2019).
Chemical Reactions and Properties
Research into similar compounds has explored their reactivity, highlighting the role of specific functional groups in chemical reactions. The presence of acetamide groups, for example, has been linked to the compounds' reactivity towards certain reagents, influencing their chemical properties and potential applications. These studies provide insights into the mechanisms underlying the compounds' chemical behaviors and their interactions with other molecules (E. Zaitseva et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, have been examined to understand their stability and suitability for various applications. Investigations into the crystal structure and hydrogen-bonding patterns, for instance, offer clues about the compounds' solubility and potential as active ingredients in pharmaceutical formulations (Gerson López et al., 2010).
Chemical Properties Analysis
Studies on the chemical properties of related compounds focus on their reactivity, stability under various conditions, and interactions with other chemical species. This research is crucial for predicting the compounds' behavior in biological systems or industrial processes, guiding their practical applications. The examination of their antioxidant activity, for example, has revealed potential for use in combating oxidative stress (K. Chkirate et al., 2019).
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Applications
Research into similar compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, has shown promise in the field of antipsychotic medication. These compounds have demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a notable distinction from currently available antipsychotic agents. This unique mechanism of action suggests potential applications in treating psychoses with a different approach from traditional medications (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
The structurally related pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals such as Cobalt (II) and Copper (II). These complexes have demonstrated significant in vitro antioxidant activity. Such compounds can be explored further for their potential in reducing oxidative stress, a factor implicated in various diseases including neurodegenerative disorders (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-14-19(18-7-4-8-20(23)22(18)26-14)10-21(28)24-11-15-12-25-27(13-15)16-5-3-6-17(9-16)29-2/h3-9,12-13,26H,10-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGXEHIRZRIJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCC3=CN(N=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)